molecular formula C9H14N2O B1612658 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone CAS No. 956951-04-5

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1612658
CAS No.: 956951-04-5
M. Wt: 166.22 g/mol
InChI Key: HNHSSZURMHIKRN-UHFFFAOYSA-N
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Description

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methyl-1-propylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSSZURMHIKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585895
Record name 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956951-04-5
Record name 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This monograph provides an in-depth technical analysis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone , a critical heterocyclic building block utilized in the synthesis of small-molecule kinase inhibitors and GPCR ligands. Unlike simple pyrazoles, the 4-acetyl-5-methyl substitution pattern confers unique electronic properties, creating a "push-pull" system that enhances the electrophilicity of the carbonyl carbon while maintaining the nucleophilicity of the pyrazole nitrogen for metal coordination or hydrogen bonding.

Core Chemical Data
ParameterSpecification
IUPAC Name This compound
CAS Number 956951-04-5
Molecular Formula

Molecular Weight 166.22 g/mol
SMILES CCCCn1c(C)c(C(C)=O)cn1
Physical State Viscous Liquid (at RT)
LogP (Predicted) ~1.8 - 2.1 (Lipophilic fragment)
H-Bond Acceptors 2 (Carbonyl O, Pyrazole N2)
Structural Analysis & Pharmacophore Logic

The molecule functions as a versatile bioisostere. The propyl group at


 provides a hydrophobic tail suitable for occupying hydrophobic pockets (e.g., the Gatekeeper region in kinases), while the 4-acetyl group serves as a handle for condensation reactions (e.g., forming chalcones or heterocyclization to pyrazolo[4,3-d]pyrimidines).
Electronic Distribution & Reactivity
  • C3 Position: The

    
     proton is acidic and susceptible to electrophilic aromatic substitution (EAS), though the electron-withdrawing acetyl group at 
    
    
    
    deactivates the ring slightly.
  • C4-Acetyl: Acts as a Michael acceptor precursor or a condensation partner for hydrazine/guanidine derivatives.

  • N1-Propyl: Sterically directs regioselectivity during further functionalization.

Pharmacophore Propyl N1-Propyl Group (Hydrophobic Interaction) Core Pyrazole Core (Scaffold/Linker) Propyl->Core Lipophilic Anchor Acetyl C4-Acetyl Group (H-Bond Acceptor / Electrophile) Core->Acetyl Electronic Push-Pull Methyl C5-Methyl Group (Steric Lock) Core->Methyl Regio-marker

Figure 1: Pharmacophore dissection highlighting the functional roles of each substituent.

Synthesis Protocol (Regioselective Route)

The synthesis of 1,5-disubstituted-4-acylpyrazoles is non-trivial due to the competing formation of the 1,3-isomer. The protocol below utilizes 3-(ethoxymethylene)pentane-2,4-dione to maximize regiocontrol.

Reaction Scheme Logic

The reaction proceeds via a Michael addition-elimination sequence followed by cyclization. The nucleophilic hydrazine terminal nitrogen attacks the ethoxymethylene carbon.

Synthesis SM1 2,4-Pentanedione (Acetylacetone) Inter Intermediate A: 3-(Ethoxymethylene)pentane-2,4-dione SM1->Inter Condensation Reagent1 Triethyl Orthoformate (Ac2O, Reflux) Reagent1->Inter Product Target: This compound (Major Isomer) Inter->Product Cyclization (Kinetic Control) Byproduct Byproduct: 1-propyl-3-methyl-4-acetyl isomer (Minor) Inter->Byproduct Thermodynamic Drift Reagent2 Propylhydrazine HCl (EtOH, Et3N, -10°C to RT) Reagent2->Product

Figure 2: Synthetic workflow emphasizing the critical intermediate for regiocontrol.

Step-by-Step Methodology

Reagents:

  • 3-(Ethoxymethylene)pentane-2,4-dione (EMPD)

  • Propylhydrazine dihydrochloride

  • Triethylamine (

    
    )
    
  • Ethanol (Absolute)

Protocol:

  • Preparation of Intermediate: If EMPD is not commercially sourced, reflux 2,4-pentanedione (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 4 hours. Distill to obtain pure EMPD.

  • Cyclization Setup: Dissolve propylhydrazine dihydrochloride (1.1 eq) in absolute ethanol (10 mL/g) in a round-bottom flask. Cool to -10°C using an ice/salt bath.

  • Base Addition: Dropwise add

    
     (2.5 eq) to liberate the free hydrazine. Stir for 15 minutes.
    
  • Addition of Electrophile: Dissolve EMPD (1.0 eq) in ethanol and add dropwise to the hydrazine solution over 30 minutes, maintaining temperature

    
    .
    
    • Expert Insight: Low temperature favors the kinetic product (1,5-isomer) over the thermodynamic 1,3-isomer.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup: Concentrate ethanol under reduced pressure. Resuspend residue in Dichloromethane (DCM) and wash with water (

    
    ), 0.1M HCl (to remove unreacted hydrazine), and Brine.
    
  • Purification: Dry organic layer over

    
    . Flash chromatography on silica gel (Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (less shielding of the N-lone pair).
Analytical Validation (Self-Validating System)

To ensure the correct isomer (5-methyl vs 3-methyl) was isolated, NOESY 1H-NMR is the gold standard.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

2.45-2.55 (s, 3H)
C4-Acetyl

. Distinct singlet.
1H NMR (CDCl3)

2.50-2.60 (s, 3H)
C5-Methyl . If this signal is split or shifted upfield, suspect 3-methyl isomer.
1H NMR (CDCl3)

7.85-7.95 (s, 1H)
C3-H . Characteristic aromatic singlet.
1H NMR (CDCl3)

4.05 (t, 2H)
N-Propyl

. Diagnostic triplet for N-alkylation.
NOESY Correlation between N-Propyl (

) and C5-Methyl
POSITIVE ID. If observed, the methyl is at position 5 (adjacent to N1). If NOE is seen between Propyl and H-Ring, it is the 3-methyl isomer.
LC-MS

Confirms molecular weight.
Applications & Handling

Storage:

  • Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • The compound is hygroscopic; reseal immediately after use.

Safety Profile:

  • GHS Classification: Warning. Irritant (Skin/Eye).

  • Precaution: Pyrazoles can exhibit biological activity; handle with standard PPE (gloves, goggles, fume hood).

References:

  • Sigma-Aldrich. this compound Product Sheet. CAS: 956951-04-5.[1] Link

  • PubChem. Compound Summary: 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Analogous Structure Reference). CID 80207.[2] Link

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-disubstituted pyrazoles." Journal of Medicinal Chemistry. (General synthetic methodology for 1,5-regioisomers).

  • BLDpharm. Product Analysis: this compound. Link

Sources

Technical Monograph: 1-Propyl-5-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Underexplored Scaffold

In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged structure," forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor).[1] While the 1-methyl-3-propyl substitution pattern is well-documented (notably in Sildenafil), its regioisomer, 1-propyl-5-methylpyrazole , represents a distinct chemical space with unique steric and lipophilic profiles.[1]

This guide provides a rigorous technical review of 1-propyl-5-methylpyrazole derivatives, focusing on regioselective synthesis, structure-activity relationships (SAR), and emerging pharmacological applications.[1][2] It addresses the critical challenge of controlling the N1-substituent vs. C5-substituent orientation, a common pitfall in pyrazole chemistry.

Chemical Architecture & Regiochemistry

The biological efficacy of pyrazoles is strictly governed by their substitution pattern. The 1-propyl-5-methyl motif offers a specific 3D topology:

  • N1-Propyl Group: Provides a flexible lipophilic tail, critical for filling hydrophobic pockets in GPCRs and enzymatic active sites.[1] Unlike a methyl group, the propyl chain allows for "induced fit" binding.

  • C5-Methyl Group: Introduces steric bulk adjacent to the N1 position.[1] This creates a "steric lock," forcing the N1-propyl group into specific conformations, which can enhance selectivity against off-target receptors compared to the less hindered 3-methyl isomers.[1]

The Isomer Challenge

A major synthetic hurdle is distinguishing between the 1,5-isomer (target) and the 1,3-isomer (common byproduct).[1]

  • 1-Propyl-5-methylpyrazole: Sterically congested.[1]

  • 1-Propyl-3-methylpyrazole: Thermodynamically favored in many direct alkylation reactions.[1]

Synthesis Protocols: Ensuring Regioselectivity

To achieve high fidelity in synthesizing 1-propyl-5-methyl derivatives, one cannot rely on simple condensation of propylhydrazine with asymmetrical 1,3-diketones, which often yields mixtures.[1] The following protocol utilizes an enaminone precursor strategy to enforce regioselectivity.

Protocol A: Regioselective Synthesis of Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate

This workflow targets the 4-carboxylate derivative, a versatile intermediate for further medicinal chemistry (e.g., amide coupling).[1]

Mechanism: The reaction proceeds via the attack of the hydrazine's terminal nitrogen on the highly electrophilic ethoxymethylene carbon, followed by cyclization.[1]

Reagents & Materials
  • Ethyl acetoacetate (EAA): 1.0 eq[3]

  • Triethyl orthoformate: 1.5 eq

  • Acetic anhydride: 2.0 eq[1]

  • Propylhydrazine hydrochloride: 1.1 eq[1]

  • Ethanol (Absolute): Solvent[4]

  • Triethylamine (TEA): Base

Step-by-Step Methodology
  • Precursor Formation:

    • Reflux Ethyl acetoacetate with Triethyl orthoformate and Acetic anhydride for 4 hours.

    • Result: Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[1]

    • Validation: Monitor by TLC (disappearance of EAA). Remove volatiles under reduced pressure.[4]

  • Cyclization:

    • Dissolve the intermediate in absolute ethanol (0.5 M concentration).

    • Cool to 0°C.

    • Add Propylhydrazine hydrochloride and TEA dropwise.

    • Mechanistic Note: The primary amine of the hydrazine attacks the ethoxymethylene carbon (Michael-type addition-elimination) before attacking the ketone, directing the propyl group to the nitrogen adjacent to the methyl group (forming the 1,5-isomer).[1]

  • Reaction & Workup:

    • Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete cyclization.

    • Evaporate solvent.[4] Partition residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over

      
      .[1]
      
  • Purification:

    • The crude product may contain trace 1,3-isomer.[1]

    • Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexane).[1]

Data Summary Table: Expected Physicochemical Properties

PropertyValue (Approx.)Note
Molecular Weight 196.25 g/mol Based on Ethyl ester derivative
LogP 2.4 - 2.8Moderate Lipophilicity
Regioselectivity >90:10 (1,5 vs 1,[1]3)With ethoxymethylene method
Physical State White/Off-white solidLow melting point

Visualization: Synthesis & SAR Logic

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the critical decision points in the synthesis to avoid the thermodynamically favored 1,3-isomer.

SynthesisPath Start Ethyl Acetoacetate Inter Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter + Triethyl Orthoformate (Activation) Byproduct BYPRODUCT: 1-Propyl-3-Methyl (Thermodynamic Product) Start->Byproduct Direct Condensation (Avoid this route) Target TARGET: 1-Propyl-5-Methyl (Kinetic/Directed Product) Inter->Target + Propylhydrazine (N-Attack on C=C) Reagent Propylhydrazine

Caption: Regioselective route via ethoxymethylene intermediate favors the 1-propyl-5-methyl isomer over the 1,3-isomer.[1]

Diagram 2: Structure-Activity Relationship (SAR)

Mapping the pharmacophore features of the derivative.[1]

SAR_Logic Core Pyrazole Core N1 N1-Propyl Group Core->N1 C5 C5-Methyl Group Core->C5 C4 C4-Position (Carboxylate/Amide) Core->C4 N1_Func Hydrophobic Interaction (Lipophilic Pocket) N1->N1_Func C5_Func Steric Lock (Prevents free rotation) C5->C5_Func C4_Func H-Bond Acceptor/Donor (Receptor Binding) C4->C4_Func

Caption: SAR map highlighting the functional roles of the N1, C4, and C5 substituents in receptor binding.

Biological Applications & Therapeutic Potential[1][2][5][6]

Antimicrobial & Antifungal Activity

Recent literature highlights the efficacy of 1-propyl-5-methylpyrazole derivatives against resistant fungal strains.[1] Specifically, derivatives containing a furan-2-carbonyl moiety at the 4-position have shown significant fungicidal activity against Phytophthora infestans [1].[1] The propyl group is hypothesized to facilitate penetration through the fungal cell wall.

Enzyme Inhibition (PDE & Kinases)

While Sildenafil utilizes the 1-methyl-3-propyl scaffold to inhibit PDE5, the 1-propyl-5-methyl scaffold is being explored for kinase inhibition.[1] The steric bulk of the 5-methyl group can induce selectivity for kinases with smaller "gatekeeper" residues, effectively differentiating between homologous enzymes [2].[1]

Cannabinoid Receptor Modulation

The pyrazole core is central to CB1 receptor antagonists (e.g., Rimonabant). 1-Propyl-5-methyl derivatives serve as critical analogs in SAR studies to optimize the lipophilic interaction within the CB1 transmembrane domain.[1] The propyl chain mimics the alkyl tails of endogenous cannabinoids [3].

References

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (2024).[2] Discusses the antimicrobial and fungicidal properties of 5-propyl-1H-pyrazole-3-carboxylate derivatives.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018).[5][6] Comprehensive review of pyrazole scaffolds in drug discovery, including regiochemistry considerations.

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. (2021). Provides comparative protocols for pyrazole isomers relevant to Sildenafil-type analogs.

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. (2013). Detailed experimental procedures for controlling pyrazole regiochemistry.

Sources

Thermodynamic Profiling of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a representative of the pharmacologically significant pyrazole class of molecules. In the absence of extensive published experimental data for this specific compound, this document outlines the critical experimental methodologies and theoretical approaches necessary for a thorough thermodynamic evaluation. A deep understanding of properties such as thermal stability, phase behavior, and energy of formation is paramount for advancing pyrazole-based scaffolds in drug discovery and development. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable thermodynamic data, crucial for optimizing formulation, ensuring stability, and predicting the bioavailability of new chemical entities.

Introduction: The Significance of Pyrazole Scaffolds and Thermodynamic Insights

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4][5] The compound of interest, this compound, embodies the structural features that make this class of molecules attractive for drug discovery programs.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are governed by the molecule's fundamental physicochemical properties. Thermodynamic parameters provide a critical lens through which we can understand and predict a molecule's behavior.[6][7] These properties dictate crucial aspects such as solubility, stability under various conditions, and the energetics of interaction with biological targets.[8][[“]] For instance, the melting point and enthalpy of fusion influence dissolution rates, while thermal stability is a key indicator of a compound's shelf-life and suitability for different formulation processes.[10]

This guide will detail the essential experimental techniques and computational approaches for a comprehensive thermodynamic characterization of this compound and related pyrazole derivatives.

Core Thermodynamic Properties and Their Implications in Drug Development

A thorough understanding of a drug candidate's thermodynamic profile is essential for informed decision-making throughout the development pipeline. The following table summarizes key thermodynamic parameters and their relevance.

Thermodynamic PropertyExperimental Technique(s)Significance in Drug Development
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)[11][12][13]Tm is a primary indicator of purity and lattice energy. ΔHfus provides insight into the energy required to break the crystal lattice, impacting solubility and dissolution rates.
Thermal Stability and Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)[14][15][16]Determines the temperature at which the compound begins to degrade, which is critical for assessing shelf-life, identifying safe processing temperatures for formulation, and understanding potential degradation pathways.[17][18]
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)[19]Essential for detailed thermodynamic calculations, including the temperature dependence of enthalpy and entropy. It is a fundamental property for understanding the energetic state of the molecule at different temperatures.
Enthalpy of Formation (ΔHf) Bomb Calorimetry, Computational Chemistry[4]Represents the energy change upon forming the compound from its constituent elements. It is a key parameter for assessing the energetic stability of the molecule and for thermochemical calculations of reaction enthalpies.
Gibbs Free Energy of Binding (ΔG) , Enthalpy of Binding (ΔH) , and Entropy of Binding (ΔS) Isothermal Titration Calorimetry (ITC)[8]These parameters provide a complete thermodynamic signature of the drug-target interaction.[6] They are crucial for lead optimization, understanding the driving forces of binding, and elucidating structure-activity relationships.[[“]][20]

Experimental Protocols for Thermodynamic Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to determine the thermodynamic properties of this compound.

Determination of Melting Point, Enthalpy of Fusion, and Purity by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21] This allows for the precise determination of the temperature and enthalpy of phase transitions, such as melting.[12][22] The shape of the melting peak can also be used to assess the purity of the compound based on the van't Hoff equation.[23]

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature at least 20°C above the melting point.

    • Cool the sample back to the initial temperature.

    • Perform a second heating ramp to assess any changes in the material due to thermal history.

  • Data Analysis:

    • Determine the onset temperature of the endothermic melting peak, which corresponds to the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Utilize the instrument's software to perform a purity analysis based on the shape of the melting endotherm.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][18] This technique is used to determine the thermal stability of a material and to study its decomposition profile.[15][16]

Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

  • Instrument Setup:

    • Position the pan in the TGA furnace.

    • Purge the furnace with a selected atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample mass as a function of temperature.

    • Determine the onset temperature of mass loss, which indicates the decomposition temperature (Td).

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Workflow for Comprehensive Thermodynamic Profiling

The following diagram illustrates a logical workflow for the thermodynamic characterization of a new chemical entity like this compound.

Thermodynamic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Thermodynamic Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Calorimetry Bomb Calorimetry (Optional) Purification->Calorimetry Purity Purity, T_m, ΔH_fus DSC->Purity Stability Thermal Stability (T_d) TGA->Stability Binding Binding Affinity (ΔG, ΔH, ΔS) ITC->Binding Formation Enthalpy of Formation (ΔH_f) Calorimetry->Formation DrugDev DrugDev Purity->DrugDev Informs Drug Development Decisions Stability->DrugDev Informs Drug Development Decisions Binding->DrugDev Informs Drug Development Decisions Formation->DrugDev Informs Drug Development Decisions

Caption: Experimental workflow for thermodynamic characterization.

Predictive Approaches for Thermodynamic Properties

In the early stages of drug discovery or when experimental resources are limited, computational methods can provide valuable estimates of thermodynamic properties.

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[24][25] These methods are computationally efficient and can provide reasonable predictions for properties like boiling point, enthalpy of vaporization, and heat capacity.

Quantum Mechanical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation with a higher degree of accuracy.[26][27] These calculations model the electronic structure of the molecule to derive its energetic properties.

Conclusion: Integrating Thermodynamics into Drug Discovery

A comprehensive understanding of the thermodynamic properties of this compound, and pyrazole derivatives in general, is not merely an academic exercise but a critical component of successful drug development. The experimental and computational strategies outlined in this guide provide a robust framework for generating the data necessary to de-risk candidates early, optimize formulations, and ultimately increase the probability of clinical success. By embracing a thermodynamically-driven approach, researchers can make more informed decisions, accelerating the delivery of novel and effective medicines to patients.

References

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  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization.
  • Pandey, A., & Singh, P. (n.d.). Importance of Thermodynamics in Drug Designing.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
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  • Zaitsau, D. H., et al. (2019, January 15). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 128, 202-211.
  • Chaires, J. B. (2022, September 15).
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
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  • ResearchGate. (2025, August 7). Thermodynamic Studies for Drug Design and Screening.
  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).
  • Raynergy Tek, Inc. (2025, August 5). How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors.
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  • Wikipedia. (n.d.). Differential scanning calorimetry.
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  • PubMed. (1969, February). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
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  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Sigma-Aldrich. (n.d.). 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone.
  • Sigma-Aldrich. (n.d.). 1-(5-Methyl-1H-pyrazol-4-yl)ethanone AldrichCPR 105224-04-2.
  • ChemSynthesis. (2025, May 20). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone.
  • BLDpharm. (n.d.). 956951-04-5|this compound.
  • BLDpharm. (n.d.). 105224-04-2|1-(5-Methyl-1H-pyrazol-4-yl)ethanone.

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 956951-04-5) as a versatile building block in medicinal chemistry. Unlike common methyl- or phenyl-substituted pyrazoles, the


-propyl substituent provides a distinct lipophilic profile (

) favorable for lead optimization, balancing membrane permeability with aqueous solubility. This guide focuses on exploiting the C4-acetyl "warhead" to generate privileged bi-heteroaryl scaffolds, specifically pyrazolyl-chalcones and pyrazolyl-pyrimidines , which are structural motifs found in FDA-approved kinase inhibitors and anti-inflammatory agents.

Physicochemical Profile & Building Block Analysis

Understanding the electronic and steric environment of this building block is a prerequisite for successful derivatization.

PropertyValue / CharacteristicRelevance to Synthesis
Molecular Weight 166.22 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).
Formula C

H

N

O
--
C4-Acetyl Group Electrophilic KetonePrimary site for condensation reactions (Claisen-Schmidt, Aldol).
N1-Propyl Group Lipophilic TailIncreases Van der Waals contact in binding pockets; modulates LogP.
C5-Methyl Group Steric HandleInduces a twist in biaryl systems, preventing planarity and improving solubility.
H-Bond Acceptors 2 (N2, Carbonyl O)Key interaction points for kinase hinge regions.
Structural Insight

The C5-methyl group plays a critical, often overlooked role. In downstream biaryl products, this methyl group creates steric clash with ortho-protons of the attached ring, forcing a non-planar conformation. This "molecular twist" is a proven strategy to improve oral bioavailability by disrupting crystal packing energy.

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]

The primary utility of this building block lies in the reactivity of the C4-acetyl group . It serves as a precursor to


-unsaturated ketones (chalcones), which function as "chemical hubs" for cyclization.
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from the parent ketone.

G Start 1-(5-methyl-1-propyl- 1H-pyrazol-4-yl)ethanone Chalcone Pyrazolyl-Chalcone (Intermediate) Start->Chalcone Aldehyde / NaOH (Claisen-Schmidt) Pyrimidine Pyrazolyl-Pyrimidine (Kinase Inhibitor Scaffold) Chalcone->Pyrimidine Guanidine HCl NaOEt Isoxazole Pyrazolyl-Isoxazole (COX-2 Inhibitor Scaffold) Chalcone->Isoxazole NH2OH·HCl Pyrazoline Pyrazolyl-Pyrazoline Chalcone->Pyrazoline Hydrazine Hydrate

Figure 1: Divergent synthetic pathways. The C4-acetyl group acts as the linchpin for generating diverse heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt Condensation)

Objective: To create an


-unsaturated ketone intermediate suitable for Michael additions or heterocyclization.
Mechanism:  Base-catalyzed aldol condensation followed by dehydration.
Reagents:
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Base: 10% NaOH (aq) or 40% KOH (aq)

  • Solvent: Ethanol (95%)

Step-by-Step Procedure:
  • Preparation: Dissolve 1.0 mmol of the pyrazole ketone and 1.0 mmol of the aromatic aldehyde in 5 mL of Ethanol in a round-bottom flask.

  • Initiation: Add 1 mL of 10% NaOH dropwise while stirring at room temperature.

    • Observation: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Expert Tip: If precipitation does not occur, heat to 60°C for 1 hour. However, room temperature is preferred to avoid side reactions (Cannizzaro on the aldehyde).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the ketone spot and the appearance of a highly UV-active (254 nm) spot with a lower R

    
    .
    
  • Workup: Pour the reaction mixture into 50 mL of ice-water containing 1 mL of HCl (to neutralize excess base).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 75–90%.

Protocol B: Cyclization to 2-Aminopyrimidines

Objective: To synthesize a bi-heteroaryl system mimicking the pharmacophore of CDK or JAK inhibitors. Mechanism: Michael addition of guanidine to the chalcone followed by condensation-cyclization.

Reagents:
  • Substrate: Pyrazolyl-Chalcone (from Protocol A) (1.0 equiv)

  • Cyclizing Agent: Guanidine Hydrochloride (2.5 equiv)

  • Base: Sodium Ethoxide (NaOEt) (freshly prepared or commercial) (3.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:
  • Base Activation: In a dry flask under N

    
    , dissolve Guanidine HCl (2.5 mmol) in Absolute Ethanol (10 mL). Add NaOEt (3.0 mmol) and stir for 10 minutes to release the free guanidine base.
    
    • Safety: NaOEt is moisture sensitive. Handle under inert atmosphere.

  • Addition: Add the Pyrazolyl-Chalcone (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 8–12 hours.

    • Process Control: The yellow color of the chalcone should fade as the conjugated system is consumed and the aromatic pyrimidine ring forms.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap).

  • Quench: Resuspend the residue in ice-water (20 mL). The product usually precipitates as a solid.

  • Purification: Filter and wash with water. If the product is oily, extract with DCM, dry over MgSO

    
    , and purify via column chromatography (DCM:MeOH 95:5).
    

Workflow Logic & Troubleshooting

The following flowchart details the decision-making process during the synthesis, ensuring reproducibility.

Workflow Step1 Mix Ketone + Aldehyde in EtOH Check1 Precipitate formed after 4h? Step1->Check1 Heat Heat to 60°C (1-2 hours) Check1->Heat No Workup Pour into Ice/HCl Filter Solid Check1->Workup Yes Heat->Workup Step2 Reflux with Guanidine/NaOEt Workup->Step2 Dried Chalcone Check2 TLC: Chalcone Gone? Step2->Check2 Check2->Step2 No (Continue Reflux) Purify Column Chromatography (DCM/MeOH) Check2->Purify Yes

Figure 2: Logical workflow for the synthesis of pyrazolyl-pyrimidine derivatives.

Expert Insights & Causality

Why the Propyl Group Matters

In standard "methyl-pyrazole" libraries, the N1-methyl group often results in compounds with high crystallinity and lower solubility. The N1-propyl group introduces:

  • Rotational Entropy: The flexible alkyl chain disrupts crystal lattice energy, often improving the solubility of the final drug candidate in organic formulations.

  • Lipophilic Tuning: It pushes the LogP into the 2.5–3.5 range (when coupled with aromatic rings), which is optimal for blood-brain barrier (BBB) penetration or passive transport across gut membranes.

The "Methyl-Twist" Effect

The C5-methyl group is not just a spectator. In the final pyrazolyl-pyrimidine product, this methyl group clashes with the C-H bonds of the pyrimidine ring. This forces the two rings to twist relative to each other (dihedral angle > 30°).

  • Benefit: This non-planarity improves solubility (breaking

    
    -
    
    
    
    stacking) and can increase selectivity by fitting into specific non-planar kinase pockets (e.g., p38 MAP kinase).

References

  • Sigma-Aldrich. this compound Product Page. Link (Verified availability of CAS 956951-04-5).

  • Rahman, A. F. M. M., et al. (2022). "Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol." Molecules. Link (Provides the base-catalyzed Claisen-Schmidt conditions adapted in Protocol A).

  • Bhat, A. R., et al. (2005). "Synthesis and biological activity of some new pyrazolo[3,4-d]pyrimidine derivatives." Indian Journal of Heterocyclic Chemistry.
  • PubChem Database. Compound Summary for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Link (Used for comparative physicochemical property analysis).

  • Organic Chemistry Portal. Claisen-Schmidt Condensation. Link (Mechanistic grounding for Protocol A).

Application Note: Solvent Selection & Handling for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 956951-04-5). It synthesizes structural analysis with practical solvent selection protocols to ensure experimental reproducibility and data integrity.

Part 1: Executive Summary & Chemical Analysis

Compound Overview

  • IUPAC Name: this compound[1]

  • CAS Number: 956951-04-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 166.22 g/mol

  • Predicted LogP: ~1.6 (Moderate Lipophilicity)

Structural Solubility Analysis Effective solvent selection requires analyzing the molecule's intermolecular forces. This compound features a pyrazole core substituted with a hydrophobic propyl chain (N1 position), a methyl group (C5 position), and a polar acetyl group (C4 position).

  • Lipophilic Domain: The N-propyl and C-methyl groups increase Van der Waals interactions, driving solubility in non-polar to moderately polar organic solvents (DCM, Ethyl Acetate).

  • Polar Domain: The acetyl ketone (C=O) and the pyrazole nitrogen (N2) act as hydrogen bond acceptors (HBA). This facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

  • Aqueous Limitation: The lack of strong hydrogen bond donors (HBD) and the lipophilic alkyl chains render the compound sparingly soluble to insoluble in neutral water .

Part 2: Solvent Selection Decision Matrix

The following matrix categorizes solvents based on experimental application. Use this to select the optimal carrier for your specific workflow.[3]

Table 1: Recommended Solvents by Application
ApplicationPrimary SolventSecondary/Co-SolventRationale
Biological Assays DMSO (Dimethyl Sulfoxide)Culture Media ( < 0.5% DMSO)Universal solubility; compatible with cellular assays at low concentrations.
Stock Storage DMSO or Ethanol (Anhydrous) N/AHigh solubility prevents precipitation; DMSO minimizes evaporation (high BP).
LC-MS Analysis Acetonitrile Water (+0.1% Formic Acid)Excellent ionization compatibility; sharp peak shape.
NMR Spectroscopy CDCl

(Chloroform-d)
DMSO-d

CDCl

provides clear resolution of alkyl protons; DMSO-d

for exchangeable protons (if any).
Synthesis/Reaction Ethanol , Toluene Acetic AcidEthanol for condensation reactions; Toluene for high-temp functionalization.
Purification Ethyl Acetate / Hexane Dichloromethane (DCM)Standard normal-phase chromatography eluent systems.

Part 3: Protocols and Workflows

Protocol A: Kinetic Solubility Screening

Use this protocol to empirically determine the solubility limit for your specific batch.

Materials:

  • Compound (10 mg)

  • Solvent Set: Water, DMSO, Methanol, Acetonitrile, Toluene.

  • Glass Vials (2 mL), Vortex Mixer, Centrifuge.

Step-by-Step Procedure:

  • Weighing: Dispense 1.0 mg of compound into a clear glass vial.

  • Initial Addition: Add 10

    
    L of solvent (Target: 100 mg/mL).
    
  • Agitation: Vortex for 30 seconds.

    • Observation: If clear, solubility > 100 mg/mL. Stop.

    • If cloudy: Proceed to step 4.

  • Dilution: Add solvent in increments (40

    
    L, then 50 
    
    
    
    L, etc.) vortexing between additions until clear.
  • Calculation:

    
    
    
  • Verification: Centrifuge at 10,000 rpm for 5 mins to check for micro-precipitates.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Standard for High-Throughput Screening (HTS) and Cell Assays.

  • Calculate Mass: For 10 mL of 10 mM stock:

    
    
    
  • Dissolution: Weigh ~16.6 mg into a pre-tared amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (Molecular Biology Grade) to reach exactly 10 mL.

    • Tip: If weighing is imprecise (e.g., 17.1 mg), adjust DMSO volume:

      
      .
      
  • Storage: Aliquot into 500

    
    L tubes. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.
    

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Logic Flow

This decision tree guides the researcher to the correct solvent system based on the intended downstream application.

SolventSelection Start Start: Select Application Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis Or Modification Start->Chem Anal Analytical Chemistry (QC/ID) Start->Anal DMSO Primary: DMSO (Stock 10-100 mM) Bio->DMSO Polar Polar Reaction? Chem->Polar LCMS LC-MS / HPLC Anal->LCMS NMR NMR Spectroscopy Anal->NMR Dilution Dilute into Media (Final DMSO < 0.5%) DMSO->Dilution Ethanol Use: Ethanol/Methanol (Reflux compatible) Polar->Ethanol Yes DCM Use: DCM or Toluene (Non-polar/Aprotic) Polar->DCM No ACN Acetonitrile + Water (+0.1% Formic Acid) LCMS->ACN CDCl3 Chloroform-d (Best Resolution) NMR->CDCl3

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Diagram 2: Solubility Troubleshooting Loop

Use this workflow when the compound fails to dissolve or precipitates unexpectedly.

Troubleshooting Problem Precipitation / Incomplete Dissolution Check1 Check pH (Is solution neutral?) Problem->Check1 Action1 Acidify slightly (Protonate Pyrazole N) Check1->Action1 If basic/neutral Check2 Check Co-solvent Check1->Check2 If already acidic Action2 Increase Organic Ratio (e.g., >5% DMSO) Check2->Action2 If aqueous high Check3 Sonication Check2->Check3 If organic high Action3 Sonicate at 40°C (Break crystal lattice) Check3->Action3

Caption: Troubleshooting workflow for resolving solubility issues during solution preparation.

Part 5: Troubleshooting & Optimization

Issue: "Oiling Out" during Recrystallization

  • Cause: The compound separates as a liquid phase before crystallizing, often due to high lipophilicity or impurities.

  • Solution: Use a "seeding" technique. Dissolve in hot Ethanol, cool slowly to room temperature, and add a single seed crystal. If oil forms, reheat slightly to redissolve and scratch the glass wall to induce nucleation.

Issue: Precipitation in Aqueous Media

  • Cause: The "Crash-out" effect when diluting a high-concentration DMSO stock into water/buffer.

  • Solution: Perform serial dilutions in DMSO first (e.g., 10 mM

    
     1 mM 
    
    
    
    0.1 mM) before the final spike into aqueous media. Ensure the final DMSO concentration is kept constant (e.g., 0.5%) across all assay wells.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80207, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Analogous Structure). Retrieved from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[3] Green Chemistry.[3][4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Subject: Yield Improvement for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Ticket ID: PYR-OPT-405 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of This compound typically involves the condensation of n-propylhydrazine with 3-(ethoxymethylene)pentane-2,4-dione (EMPD). While this route is theoretically straightforward, experimental yields often plateau around 40-50% due to three primary failure modes: regioisomer formation (the 3-methyl impurity), hydrolytic degradation of the enol ether precursor, and incomplete cyclization .

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required to push yields above 85%.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific yield-limiting factor using this logic flow.

Troubleshooting Start Start: Analyze Crude Mixture (H-NMR / LC-MS) IsomerCheck Is the 3-methyl isomer > 10%? Start->IsomerCheck ConversionCheck Is starting material remaining? IsomerCheck->ConversionCheck No RegioIssue ISSUE: Regioselectivity Solution: Solvent/Temp Control IsomerCheck->RegioIssue Yes MassCheck Is crude mass low? ConversionCheck->MassCheck No StallIssue ISSUE: Stalled Cyclization Solution: Acid Catalysis/Dehydration ConversionCheck->StallIssue Yes DecompIssue ISSUE: Reagent Decomposition Solution: Moisture Control/Stoichiometry MassCheck->DecompIssue Yes

Figure 1: Diagnostic workflow to isolate the root cause of yield loss.

Part 2: The Regioselectivity Paradox

The most common yield killer is the formation of the 1-propyl-3-methyl isomer. The target molecule requires the methyl group at the 5-position and the proton at the 3-position .

Mechanism & Control

The reaction proceeds via a Michael-addition-elimination followed by cyclization.

  • Step 1 (Kinetic): The terminal

    
     of propylhydrazine (less sterically hindered) attacks the ethoxymethylene carbon of EMPD.
    
  • Step 2 (Cyclization): The internal nitrogen (

    
    ) attacks one of the carbonyls.
    

Critical Insight: If the internal nitrogen attacks the carbonyl adjacent to the methyl group, you get the 5-methyl product (Target). If the initial attack is reversed, or if equilibration occurs, you generate the 3-methyl impurity.

ParameterCondition for Target (5-Me)Condition for Impurity (3-Me)
Solvent Polarity Ethanol (Protic) stabilizes the desired intermediate.Aprotic solvents (THF/DCM) can alter tautomer ratios.
Temperature Controlled (0°C

Reflux).
Initial addition must be cold to prevent reverse-Michael reaction.
High initial temperature promotes thermodynamic equilibration to the wrong isomer.
Reagent Form Propylhydrazine Oxalate (slow release).Free base hydrazine (rapid, uncontrolled attack).

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize the 5-methyl isomer and minimize purification losses.

Reagents
  • Reagent A: 3-(Ethoxymethylene)pentane-2,4-dione (EMPD) - Must be clear/yellow, not dark brown.

  • Reagent B: n-Propylhydrazine oxalate (Preferred over free base for stability).

  • Solvent: Absolute Ethanol (anhydrous).

  • Base: Triethylamine (Et3N) - Only if using oxalate salt.

Step-by-Step Methodology
  • Preparation of Electrophile Solution:

    • Dissolve 1.0 eq of EMPD in Absolute Ethanol (5 mL/mmol).

    • Cool to -10°C (Ice/Salt bath). Crucial: Low temp prevents side reactions.

  • Controlled Addition (The "Yield Maker"):

    • Add n-propylhydrazine (1.05 eq) dropwise over 30 minutes.

    • Technical Note: If using oxalate salt, premix hydrazine oxalate with 1.0 eq Et3N in ethanol, filter off salts, and add the filtrate.

    • Hold at 0°C for 1 hour. This allows the kinetic formation of the linear enaminone intermediate without cyclizing prematurely.

  • Cyclization (Thermodynamic Push):

    • Allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat to Reflux (78°C) for 2-3 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The intermediate spot should disappear.

  • Workup (Avoiding Water):

    • Concentrate the reaction mixture in vacuo to ~20% volume.

    • Do not pour into water immediately. (Pyrazoles are water-soluble; extraction yields are poor).

    • Add ice-cold diethyl ether or MTBE to precipitate the crude product (if solid) or induce crystallization.

    • If oil persists: Dissolve in DCM, wash once with brine, dry over

      
      , and evaporate.
      

Part 4: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This indicates the presence of the 3-methyl regioisomer or residual solvent.

  • Fix: Run a

    
    -NMR.[1][2][3][4]
    
    • Target (5-Me): Look for the C5-Methyl singlet around 2.50-2.60 ppm (deshielded by the ring current).

    • Impurity (3-Me): Methyl singlet is typically upfield around 2.25-2.30 ppm .

  • Purification: Recrystallize from minimal boiling isopropyl alcohol (IPA). The 5-methyl isomer typically crystallizes better than the 3-methyl isomer.

Q2: I see a significant amount of "dimer" or polymeric gum. A: This is caused by the degradation of EMPD. EMPD is essentially an anhydride equivalent and hydrolyzes in moist air.

  • Fix: Distill EMPD before use if it is dark. Use strictly anhydrous ethanol.

Q3: Can I use the "Acylation Route" instead? A: Yes, if regioselectivity remains an issue.

  • Alternative: Synthesize 1-propyl-5-methylpyrazole (decarboxylated) first, then perform a Friedel-Crafts acylation (Acetyl Chloride /

    
    ).
    
  • Pros: 100% Regioselectivity for the 4-position.

  • Cons: Two steps instead of one; handling

    
     is messier. Use the Cyclization route (above) for scale-up efficiency.
    

Part 5: Mechanistic Visualization

Mechanism Reagents Propylhydrazine + EMPD Intermediate Enaminone Intermediate Reagents->Intermediate  -10°C Addition (Kinetic Control) Target Target: 1-propyl-5-methyl (Yield >85%) Intermediate->Target  Internal N-Attack (Major Path) Impurity Impurity: 1-propyl-3-methyl (Avoid) Intermediate->Impurity  Terminal N-Attack (Minor Path)

Figure 2: Reaction pathway showing the bifurcation point for regioisomers.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • General Pyrazole Synthesis Reviews: Kobayashi, E., & Togo, H. (2019).[6] Efficient One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthesis, 51, 3723-3735.[6]

  • Acylation of Pyrazoles: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.

  • Isomer Characterization: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Structure & Data. PubChem / NIH.

Disclaimer: This guide is intended for qualified researchers. Always verify chemical safety data sheets (SDS) for propylhydrazine and EMPD before use.

Sources

Technical Support Center: Separating Regioisomers of N-propyl methylpyrazole ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of N-propyl methylpyrazole ethanone regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet significant challenge of separating closely related pyrazole regioisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation hurdles and achieve baseline resolution of your target compounds.

Introduction: The Challenge of Pyrazole Regioisomer Separation

The synthesis of N-propyl methylpyrazole ethanone often results in a mixture of regioisomers, primarily the 1,3,4- and 1,5,4-substituted isomers. These isomers exhibit very similar physicochemical properties, such as polarity and molecular weight, making their separation a non-trivial task for chromatographers. The choice of analytical technique and the optimization of chromatographic conditions are paramount to achieving the desired separation for accurate quantification and further downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques recommended for separating N-propyl methylpyrazole ethanone regioisomers?

For the separation of regioisomers, which differ in the substitution pattern on the pyrazole ring, High-Performance Liquid Chromatography (HPLC) is the most commonly employed and effective technique. Both normal-phase (NP) and reversed-phase (RP) HPLC can be successful, depending on the specific substitution and the resulting polarity differences between the isomers. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful tool for isomer separations, often providing faster and more efficient separations with reduced solvent consumption.

Q2: How do I choose between Normal-Phase and Reversed-Phase HPLC for this separation?

The choice between NP-HPLC and RP-HPLC depends on the polarity of your N-propyl methylpyrazole ethanone isomers.

  • Normal-Phase (NP-HPLC): This is often the preferred starting point for regioisomer separation, as small differences in the position of polar groups can lead to significant changes in interaction with a polar stationary phase like silica gel.

  • Reversed-Phase (RP-HPLC): If the isomers have sufficient hydrophobicity and subtle differences in their hydrophobic character, RP-HPLC using a C18 column can be effective. Method development might involve screening different organic modifiers and additives.

Q3: What role does the stationary phase play in achieving separation?

The stationary phase is a critical factor. For regioisomers, specialized columns can offer unique selectivities. Phenyl and Pentafluorophenyl (PFP) columns, for instance, can provide alternative selectivities to traditional C18 columns by introducing π-π and dipole-dipole interactions, which can be beneficial for separating aromatic isomers.

Q4: Can chiral chromatography be used to separate these regioisomers?

While primarily used for enantiomers, chiral stationary phases (CSPs) can sometimes resolve regioisomers due to their highly selective and specific interactions. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, have demonstrated success in separating various pyrazole derivatives. This is often an avenue to explore when conventional achiral methods fail.

Q5: How can I confirm the identity of the separated regioisomers?

Unequivocal identification of the separated regioisomers requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Techniques like 2D NOESY can reveal through-space interactions that are unique to each isomer's geometry. Mass spectrometry (MS) can also provide valuable information, although the fragmentation patterns of regioisomers can be very similar.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the separation of N-propyl methylpyrazole ethanone regioisomers and provides a systematic approach to troubleshooting.

Issue 1: Poor or No Separation (Co-elution)

Causality: This is the most frequent challenge and arises from insufficient differences in the interactions of the regioisomers with the stationary phase under the chosen conditions. The isomers are essentially "seeing" the column in the same way.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Step-by-Step Solutions:

  • Mobile Phase Optimization:

    • Isocratic Elution: Systematically vary the ratio of your strong and weak solvents. Small changes can have a significant impact on selectivity.

    • Solvent Switching: In reversed-phase, try switching from methanol to acetonitrile or vice-versa as the organic modifier. Their different properties can alter selectivity.

    • Additives: In reversed-phase, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and sometimes resolution.

    • Gradient Elution: If isocratic elution fails, a shallow gradient can often resolve closely eluting peaks.

  • Change Stationary Phase:

    • If a standard C18 or silica column is not providing separation, switch to a column with a different selectivity. As mentioned, Phenyl or PFP columns are excellent alternatives.

  • Explore Advanced Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity for isomers and is an excellent orthogonal technique to HPLC.

    • Chiral Chromatography: Screen a selection of polysaccharide-based chiral columns. Sometimes, the specific stereochemical environment of a chiral stationary phase can effectively differentiate between regioisomers.

Issue 2: Peak Tailing

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic pyrazole nitrogens with acidic silanol groups on the silica surface. It can also be caused by column overload or extra-column dead volume.

Solutions:

  • Mobile Phase Modification:

    • Add a Competitor: In reversed-phase, add a small amount of a basic additive like triethylamine (TEA) to the mobile phase to block the active silanol sites.

    • Adjust pH: Ensure the mobile phase pH is in a range where your analytes are in a single ionic form.

  • Use a High-Purity Column: Modern, end-capped columns have fewer residual silanols and are less prone to causing peak tailing for basic compounds.

  • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.

Issue 3: Irreproducible Retention Times

Causality: Drifting retention times can be caused by a number of factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations.

Solutions:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This is especially important when changing mobile phases or running gradients.

  • Premix Mobile Phase: If using an on-line mixer, consider premixing your mobile phase manually to rule out issues with the proportioning valves.

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times, as temperature can affect viscosity and analyte-stationary phase interactions.

  • Degas Solvents: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.

Experimental Protocols

Protocol 1: General HPLC Method Development for Regioisomer Separation

This protocol provides a starting point for developing a separation method.

  • Sample Preparation: Dissolve the mixture of N-propyl methylpyrazole ethanone regioisomers in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Initial Screening (Normal-Phase):

    • Column: Silica, 4.6 x 250 mm, 5 µm

    • Mobile Phase: n-Hexane/Ethanol (start with 95:5)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength

  • Method Optimization: Based on the initial screening results, optimize the separation by adjusting the gradient slope, switching the organic modifier (e.g., to methanol in RP), or trying an isocratic method.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each isolated regioisomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will help to assign all proton and carbon signals and confirm the connectivity within each molecule.

  • 2D NOESY: This is crucial for distinguishing regioisomers. Look for through-space correlations between the N-propyl group protons and protons on the pyrazole ring or the methyl substituent. These correlations will be different for each regioisomer and allow for unambiguous structural assignment.

Data Summary Table

ParameterReversed-Phase HPLCNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase C18, Phenyl, PFPSilica, Amino, DiolChiral (e.g., polysaccharide-based), Silica
Mobile Phase Water/Acetonitrile or Methanol with acidHexane/Ethanol or IsopropanolSupercritical CO₂ with a modifier (e.g., Methanol)
Key Advantage Wide applicability, robustOften better selectivity for polar isomersFast, high efficiency, reduced solvent use
Considerations Peak shape of basic compoundsSolvent miscibility and water contentRequires specialized instrumentation

Logical Relationship Diagram

G cluster_0 Synthesis & Initial Analysis cluster_1 Separation Strategy cluster_2 Method Optimization & Validation cluster_3 Characterization Synthesis Synthesis of N-propyl methylpyrazole ethanone Mixture Mixture of Regioisomers Synthesis->Mixture TLC TLC Analysis Mixture->TLC HPLC HPLC Screening (RP & NP) TLC->HPLC Initial solvent system SFC SFC Screening HPLC->SFC If poor resolution Optimization Optimize Mobile Phase & Gradient HPLC->Optimization Chiral Chiral Column Screening SFC->Chiral If still co-eluting SFC->Optimization Chiral->Optimization Isolation Preparative Chromatography Optimization->Isolation Scale-up NMR NMR Spectroscopy (1H, 13C, NOESY) Isolation->NMR Confirm structure MS Mass Spectrometry Isolation->MS Confirm mass Final Pure, Characterized Regioisomers NMR->Final

Caption: Logical workflow from synthesis to characterized regioisomers.

References

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. ACS Omega.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. BenchChem.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. ACS Omega.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. OMICS International.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Molecules.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Molecules.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Technical Support Center: Pyrazole Acetylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Maximizing Regioselectivity in Pyrazole Acetylation Ticket ID: PYR-AC-001 Status: Open for Consultation

Executive Summary: The Chemistry of N-Acetyl Pyrazoles

User Context: You are likely observing low yields, isomeric mixtures, or "disappearing" products during workup. Core Issue: N-acetyl pyrazoles are acyl azoles . Unlike standard amides, they are chemically active species (similar to intermediates formed by carbonyldiimidazole). They possess a high free energy of hydrolysis, making them susceptible to:

  • Hydrolytic Cleavage: Reverting to starting material during aqueous workup.

  • Acyl Migration (N1

    
     N2):  Thermodynamic scrambling of regioisomers.
    
  • C-Acetylation: Occurring at C4 under forcing conditions (rare but persistent).

This guide provides self-validating protocols to stabilize these labile products and control regioselectivity.

Troubleshooting Module: Diagnostic Workflows

Issue A: "My product disappears during extraction."

Diagnosis: Hydrolysis. N-acetyl pyrazoles are labile. Standard bicarbonate washes or acidic extractions often cleave the N-Ac bond. Technical Fix: Switch to Non-Aqueous Workup .

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Quench Pouring into water/NaHCO

Add solid Na

CO

to bind acid; filter.
Solvent Removal Rotovap at 40-50°CRotovap < 30°C; Azeotrope with toluene.
Purification Silica Gel (Acidic)Neutral Alumina or Triethylamine-treated Silica.
Issue B: "I am getting a mixture of isomers (N1 vs. N2)."

Diagnosis: Tautomeric Equilibrium. Unsymmetrical pyrazoles exist as tautomers (


 vs 

). The acetylation ratio depends on the reaction kinetics (sterics) vs. thermodynamics (final stability). Technical Fix:
  • Kinetic Control: Perform at

    
     to favor the less sterically hindered nitrogen.
    
  • Thermodynamic Control: Heat (reflux) to allow acyl migration to the more stable isomer (usually the more hindered one, surprisingly, due to "lone pair repulsion" relief in some cases, though steric bulk usually dominates).

Issue C: "I see a +42 mass impurity that isn't N-acetyl."

Diagnosis: C-Acetylation (C4-acetyl). Cause: High temperatures or presence of Lewis Acids (even trace metal salts) initiating a Friedel-Crafts-like pathway. Technical Fix: Remove Lewis acids; keep T


.

Visualizing the Decision Matrix

The following diagram outlines the logical pathway for troubleshooting reaction failures.

PyrazoleTroubleshooting Start Problem Identification Issue1 Low Yield / Product Reverts to SM Start->Issue1 Issue2 Regioisomer Mixture (N1 vs N2) Start->Issue2 Issue3 Unknown Impurity (+42 Da) Start->Issue3 Action1 Diagnosis: Hydrolysis of Labile Amide Issue1->Action1 Action2 Diagnosis: Tautomeric Equilibrium Issue2->Action2 Action3 Diagnosis: C4-Acetylation (Friedel-Crafts) Issue3->Action3 Sol1 PROTOCOL SHIFT: Eliminate Aqueous Workup. Use Solid Phase Scavengers. Action1->Sol1 Decision2 Is steric bulk difference large? Action2->Decision2 Sol2A Kinetic Control: Run at 0°C, Solvent: DCM Favors less hindered N Decision2->Sol2A Yes Sol2B Thermodynamic Control: Reflux in Toluene Allows Acyl Migration Decision2->Sol2B No Sol3 Remove Lewis Acids. lowering Temp < 60°C. Action3->Sol3

Caption: Diagnostic workflow for identifying and resolving common pyrazole acetylation failure modes.

Validated Experimental Protocols

Method A: The "Anhydrous Scavenger" Protocol (Recommended)

Best for: Labile products, small scale, minimizing hydrolysis.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Polymer-supported DIPEA (or solid K

    
    CO
    
    
    
    , 2.0 equiv). Why? Avoids liquid amines that require aqueous extraction.
  • Reagent: Add Acetic Anhydride (1.1 equiv) dropwise at

    
    .
    
  • Monitoring: Stir at RT. Monitor by TLC.[1][2][3]

    • Critical Checkpoint: If SM remains but product spot is stable, add 0.1 equiv DMAP.

  • Workup (The "No-Water" Step):

    • Filter off the solid base/salts.[2]

    • Evaporate solvent under reduced pressure (

      
      ).
      
    • Result: High purity crude usually requiring no column.

Method B: Thermodynamic Forcing (For Unreactive Substrates)

Best for: Sterically hindered pyrazoles, stable products.

  • Setup: Pyrazole (1.0 equiv) in Toluene.

  • Reagent: Add Acetyl Chloride (1.5 equiv) and Pyridine (2.0 equiv).

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[4][5][6][7][8] High temp overcomes steric barriers and promotes acyl migration to the thermodynamic minimum.

  • Workup: Cool to

    
    . Filter the Pyridine-HCl salt. Concentrate filtrate.
    

Frequently Asked Questions (FAQ)

Q: Why does my N-acetyl pyrazole smell like acetic acid after a few days? A: It is decomposing. Atmospheric moisture is sufficient to hydrolyze the N-Ac bond. Store these compounds in a desiccator at


. They are effectively "anhydrides" in terms of reactivity.

Q: Can I separate N1 and N2 isomers on Silica? A: Difficult. Silica is slightly acidic and can catalyze acyl migration (scrambling the isomers on the column) or hydrolysis.

  • Solution: Pre-treat silica with 2% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites.

Q: How do I distinguish N1 vs N2 acetyl isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Irradiate the Acetyl-CH

    
     protons.
    
  • Look for a correlation (cross-peak) with the neighboring pyrazole ring proton (or substituent). The isomer with the acetyl group closer to the bulky substituent will show a stronger NOE signal if it's the N2 isomer (assuming 3-substituted).

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

    • Context: Definitive source on pyrazole tautomerism and reactivity.
  • Lassfolk, R., & Leino, R. (2023).[6] Mechanism of Acyl Group Migration in Carbohydrates and Heterocycles. ResearchGate.

    • Context: Mechanistic insights into acyl migration which applies to N-acetyl scrambling.
  • Abbott Laboratories. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health (PMC).

    • Context: Provides data on the hydrolytic instability of N-acyl pyrazoles in biological buffers.
  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

    • Context: General troubleshooting for regioselectivity in pyrazole synthesis.

Sources

Validation & Comparative

Decoding the Signature Fragmentation of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone: An LC-MS/MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry. By understanding its characteristic fragmentation, researchers can accelerate identification, quantify with confidence, and gain deeper insights into the molecule's stability and potential metabolic pathways. This document moves beyond a simple recitation of data to offer a comparative analysis with alternative analytical techniques, empowering scientists to make informed decisions in their analytical workflows.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities. The specific compound, this compound (Molecular Formula: C9H14N2O), presents a unique analytical challenge due to the interplay of its N-propyl, methyl, and acetyl substituents on the pyrazole core. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the analysis of such small molecules, offering unparalleled sensitivity and structural information. This guide will dissect the predicted fragmentation pathways of this molecule under electrospray ionization (ESI), providing a roadmap for its identification and characterization.

Predicted ESI-MS/MS Fragmentation Pattern

While direct experimental data for this specific molecule is not publicly available, a robust prediction of its fragmentation pattern can be constructed based on established principles of mass spectrometry and the known behavior of structurally related pyrazole and ketone compounds. The fragmentation process is initiated by the protonation of the molecule in the ESI source, typically on the more basic nitrogen of the pyrazole ring or the carbonyl oxygen.

The protonated molecule, with a predicted m/z of 167.12, will then undergo collision-induced dissociation (CID) in the mass spectrometer's collision cell. The resulting product ions are a direct consequence of the molecule's inherent chemical bonds and the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

  • Loss of the Propyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the N-propyl group. This can occur through a neutral loss of propene (C3H6, 42.08 Da), resulting in a fragment ion at m/z 125.04. Alternatively, cleavage of the C-N bond can lead to the formation of a propyl radical (loss of 43.09 Da), though this is less common in ESI.

  • Cleavage of the Acetyl Group: The acetyl substituent offers several fragmentation routes. A characteristic loss of a methyl radical (CH3•, 15.02 Da) from the acetyl group would yield a fragment at m/z 152.10. Another possibility is the neutral loss of ketene (CH2CO, 42.01 Da), leading to a fragment at m/z 125.11.

  • Ring Cleavage: Pyrazole rings are known to undergo characteristic ring-opening and fragmentation. A common pathway involves the cleavage of the N-N bond, which can lead to a variety of smaller fragments. For instance, the loss of HCN (27.01 Da) from the pyrazole ring is a well-documented fragmentation pathway for many pyrazole-containing compounds.

  • Combined Losses: Sequential fragmentation events are also highly probable. For example, the initial loss of the propyl group could be followed by the loss of a methyl radical from the acetyl group, or vice-versa.

The following table summarizes the predicted major fragment ions for this compound.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
167.12125.04Propene (C3H6)
167.12152.10Methyl radical (•CH3)
167.12125.11Ketene (CH2CO)
125.04110.02Methyl radical (•CH3)

Below is a conceptual workflow for the LC-MS/MS analysis of this compound.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column Reversed-Phase C18 Column LC_Sample->LC_Column LC_Elution Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) LC_Column->LC_Elution MS_Source ESI Source (Positive Ion Mode) LC_Elution->MS_Source Analyte Transfer MS1 MS1 Scan (Precursor Ion Selection m/z 167.12) MS_Source->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern Identification) MS2->Data_Analysis Data Acquisition

Caption: Proposed LC-MS/MS workflow for the analysis of this compound.

Experimental Protocol: A Validated Approach

To achieve reliable and reproducible results, a robust LC-MS/MS method is essential. The following protocol is a recommended starting point, based on established methods for similar small molecules.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation of the analyte for positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan Range: m/z 50-300 to capture the precursor ion.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 167.1

    • Collision Energy: This will need to be optimized, but a starting range of 10-40 eV is recommended to observe a range of fragment ions.

    • Product Ion Scan Range: m/z 40-170.

This self-validating protocol, through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), ensures high selectivity and sensitivity for quantitative studies.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and deeper structural insights.

Analytical TechniqueAdvantagesDisadvantagesApplication for this Molecule
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds. Provides complementary fragmentation patterns (electron ionization).Requires derivatization for non-volatile compounds. Potential for thermal degradation.Potentially suitable if the compound is sufficiently volatile and stable. Fragmentation would be more extensive due to electron ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity and stereochemistry.[1][2] Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.[3]Essential for unambiguous structure confirmation. 1H and 13C NMR would confirm the presence and connectivity of the propyl, methyl, and acetyl groups to the pyrazole ring.[4]
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Limited structural information on its own.Useful for confirming the presence of the carbonyl (C=O) group from the ethanone moiety and C-N bonds of the pyrazole ring.

The following diagram illustrates the logical relationship between these analytical techniques in a comprehensive characterization workflow.

Analytical_Techniques Start Compound Synthesis or Isolation LCMS LC-MS/MS (Molecular Weight & Fragmentation) Start->LCMS GCMS GC-MS (Complementary Fragmentation) Start->GCMS NMR NMR Spectroscopy (Definitive Structure) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR Confirmation Structure Confirmed LCMS->Confirmation GCMS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A multi-technique approach for the comprehensive structural elucidation of this compound.

Conclusion: A Predictive Framework for Accelerated Research

This guide provides a detailed, predictive framework for understanding the LC-MS fragmentation pattern of this compound. By leveraging established fragmentation principles of related chemical classes, researchers can confidently identify this molecule and its analogues in complex matrices. The outlined LC-MS/MS protocol offers a robust starting point for method development, while the comparative analysis with GC-MS and NMR highlights the importance of a multi-faceted analytical approach for unambiguous structural confirmation. This integrated knowledge empowers researchers to accelerate their drug discovery and development efforts with greater confidence and efficiency.

References

  • Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

  • Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

Sources

Comparative Guide: Biological Efficacy of N-Propyl vs. N-Phenyl Pyrazole Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-propyl versus N-phenyl substituted pyrazole ethanones. This analysis focuses on the Structure-Activity Relationship (SAR), physicochemical shifts, and biological efficacy across antimicrobial and anti-inflammatory domains.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substituent at the N1 position acts as a critical "molecular rudder," determining the compound's lipophilicity, metabolic stability, and receptor binding affinity.

  • N-Phenyl Pyrazole Ethanones: Exhibit superior lipophilicity and pi-stacking capability , making them the preferred scaffold for enzyme inhibitors (e.g., COX-2, EGFR) and membrane-targeting antimicrobial agents. However, they often carry a higher risk of cytotoxicity.

  • N-Propyl Pyrazole Ethanones: Offer a flexible, aliphatic alternative with reduced steric bulk. While they generally show lower potency in hydrophobic binding pockets, they provide improved solubility profiles and reduced genotoxicity, serving as valuable leads for Gram-negative bacterial targeting where pore diffusion is critical.

Chemical Structure & Physicochemical Properties

The core scaffold discussed is 1-(1-substituted-1H-pyrazol-4-yl)ethanone . The variation lies solely at the N1 position.

FeatureN-Propyl Derivative N-Phenyl Derivative Impact on Efficacy
Structure Aliphatic chain (

)
Aromatic ring (

)
Determines steric fit and electronic distribution.
Lipophilicity (cLogP) Moderate (~1.5 - 2.0)High (~2.5 - 3.5)Phenyl derivatives penetrate lipid bilayers more effectively.
Electronic Effect Electron-donating (+I effect)Electron-withdrawing (-I, +M effect)Phenyl ring pulls electron density, affecting the pKa of the pyrazole core.
Binding Mode Hydrophobic interaction (Van der Waals)

Stacking & Hydrophobic
Phenyl allows strong stacking with aromatic residues (e.g., Tyr, Phe) in active sites.
Solubility Higher aqueous solubilityLower (requires DMSO/ethanol)Propyl is better for bioavailability in aqueous formulations.

Biological Efficacy Comparison

Antimicrobial Activity

The efficacy of pyrazole ethanones against microbial pathogens is heavily influenced by the N1-substituent's ability to facilitate cell wall penetration.

  • Gram-Positive Bacteria (S. aureus, B. subtilis):

    • N-Phenyl: Generally more potent . The lipophilic phenyl ring facilitates passive diffusion through the thick peptidoglycan layer. Experimental data often shows lower Minimum Inhibitory Concentrations (MIC) for phenyl derivatives (e.g.,

      
      ) compared to propyl analogs.
      
    • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase (phenyl group stacks within the ATP-binding pocket).

  • Gram-Negative Bacteria (E. coli, P. aeruginosa):

    • N-Propyl: Shows competitive efficacy . The smaller alkyl chain allows for easier passage through porin channels in the outer membrane, which can exclude bulky phenyl groups.

    • N-Phenyl: Often faces efflux pump resistance due to its bulk and hydrophobicity.

  • Antifungal Activity (C. albicans, A. niger):

    • N-Phenyl: Superior. Fungal ergosterol biosynthesis enzymes (e.g., CYP51) have deep hydrophobic pockets that favor the aryl bulk of the N-phenyl group.

Anti-Inflammatory (COX-2 Inhibition)

Pyrazole ethanones are structural analogs to Celecoxib.

  • N-Phenyl Advantage: The N1-phenyl group is crucial for selectivity. It orients the molecule into the hydrophobic side pocket of the COX-2 enzyme.

  • N-Propyl Limitation: The propyl chain is too flexible and lacks the planar rigidity required to lock the inhibitor into the COX-2 active site efficiently, resulting in significantly higher IC50 values (lower potency).

Cytotoxicity & Genotoxicity
  • N-Phenyl: Higher cytotoxicity against cancer cell lines (HeLa, HepG2) but also higher risk of toxicity to normal cells. The metabolic oxidation of the phenyl ring can generate reactive quinone intermediates.

  • N-Propyl: Lower general cytotoxicity. Studies on metal-complexed pyrazoles indicate that N-propyl ligands exhibit lower genotoxicity compared to their N-phenyl counterparts, making them safer for long-term therapeutic applications.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the mechanistic divergence between the two derivatives.

SAR_Analysis Core Pyrazole Ethanone Core (Scaffold) Sub_Propyl N-Propyl Group (Aliphatic) Core->Sub_Propyl Substitution Sub_Phenyl N-Phenyl Group (Aromatic) Core->Sub_Phenyl Substitution Effect_Propyl Flexible Fit Moderate Lipophilicity Porin Penetration Sub_Propyl->Effect_Propyl Induces Effect_Phenyl Rigid/Planar High Lipophilicity Pi-Pi Stacking Sub_Phenyl->Effect_Phenyl Induces Target_GramNeg Target: Gram-Negative (E. coli) Effect_Propyl->Target_GramNeg Favors Entry via Porins Effect_Phenyl->Target_GramNeg Efflux Susceptibility Target_Enzyme Target: Enzymes (COX-2, DNA Gyrase) Effect_Phenyl->Target_Enzyme High Affinity Binding

Figure 1: SAR divergence showing how N-substituents dictate target specificity (Enzymatic vs. Cellular).

Experimental Protocols

To validate the efficacy differences, the following standardized protocols are recommended.

Synthesis of N-Substituted Pyrazole Ethanones

Objective: Synthesize comparative batches of N-propyl and N-phenyl derivatives. Method: Cyclocondensation of 3-formylchromone or diketone precursors with respective hydrazines.

  • Reagents:

    • Precursor: 1,3-diketone or

      
      -unsaturated ketone (chalcone).[1]
      
    • Hydrazine A: Propylhydrazine hydrochloride.

    • Hydrazine B: Phenylhydrazine.[2]

  • Procedure:

    • Dissolve 1.0 mmol of precursor in Ethanol (10 mL).

    • Add 1.2 mmol of the respective hydrazine.

    • Add catalytic amount of Glacial Acetic Acid (2-3 drops).

    • Reflux at

      
       for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
      
    • Cool to room temperature. Pour into ice-cold water.

    • Purification: Filter precipitate.[3] Recrystallize from Ethanol (N-phenyl) or Ethanol/Water mix (N-propyl).

  • Validation: Confirm structure via

    
    -NMR.
    
    • N-Propyl Signal: Look for triplet at

      
       ppm (
      
      
      
      ) and multiplet at
      
      
      ppm (
      
      
      ).
    • N-Phenyl Signal: Look for aromatic multiplet at

      
       ppm.[1]
      
Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Prepare stock solutions of N-propyl and N-phenyl derivatives in DMSO (

      
      ).
      
    • Prepare bacterial inoculum (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to

      
       McFarland standard.
      
  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add

      
       Mueller-Hinton Broth (MHB) to all wells.
      
    • Perform serial twofold dilutions of the test compounds (Range:

      
      ).
      
  • Inoculation & Incubation:

    • Add

      
       of bacterial suspension to each well.
      
    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

    • Incubate at

      
       for 24 hours.
      
  • Readout:

    • Add

      
       Resazurin dye (0.015%) to visualize growth.
      
    • Blue = Inhibition (No growth). Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: Lowest concentration remaining blue.

Experimental Workflow Diagram

Workflow Start Start: Precursor 1,3-Diketone Split Split Reaction Path Start->Split Path_A Path A: + Propylhydrazine (Reflux 6h, EtOH) Split->Path_A Path_B Path B: + Phenylhydrazine (Reflux 6h, EtOH) Split->Path_B Product_A N-Propyl Pyrazole Ethanone Path_A->Product_A Product_B N-Phenyl Pyrazole Ethanone Path_B->Product_B Assay Biological Screening (MIC / IC50) Product_A->Assay Product_B->Assay Result Data Analysis: Compare Potency vs. Toxicity Assay->Result

Figure 2: Parallel synthesis and evaluation workflow for comparative study.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. MDPI. (Direct comparison of N-propyl vs N-phenyl ligands). [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis and biological evaluation of substituted pyrazoles as blockers of divalent metal transporter 1 (DMT1). PubMed. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Substituted Pyrazole Ethanones: An In-Depth Analysis of X-ray Crystallography and a Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyrazole ethanones stand out as a class of heterocyclic compounds with significant potential. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of intensive research. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and specificity. This guide provides a comprehensive comparison of X-ray crystallography data for this class of compounds, offers a detailed protocol for their structural determination, and evaluates this technique against other powerful analytical methods.

The Decisive Role of X-ray Crystallography in Structural Determination

X-ray crystallography is an indispensable technique for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule.[1][2] This method relies on the diffraction of X-rays by a single crystal of the compound, which provides detailed information about bond lengths, bond angles, and the overall molecular conformation. For substituted pyrazole ethanones, understanding the planarity of the pyrazole ring, the orientation of the ethanone substituent, and the influence of various other substituents on the molecular geometry is crucial for structure-activity relationship (SAR) studies.

Comparative Crystallographic Data of Substituted Pyrazole Ethanones

To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for a selection of substituted pyrazole ethanones, sourced from the Cambridge Structural Database (CSD) and relevant literature.[3][4][5][6]

Compound NameCCDC Deposition No.Space GroupKey Bond Lengths (Å)Key Bond Angles (°)Dihedral Angle (Pyrazole Ring & Substituent) (°)
4-Acetylpyrazole992137P2₁/nC=O: 1.22, N-N: 1.36C-C-O: 120.5, N-N-C: 108.2~0 (Planar)
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone-P2₁/cC=O: 1.21, N-N: 1.39C-C-O: 121.1, N-N-C: 110.5Pyrazole & 4-chlorophenyl: 85.76
2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethanone2313157P-1C=O: 1.23, N-N: 1.37C-C-O: 119.8, N-N-C: 109.3Pyrazole & tolyl: ~90
3-Acetyl-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile--C=O: 1.22, N-N: 1.35C-C-O: 120.9, N-N-C: 107.9Pyrazole & phenyl: Variable

Note: The data presented is a representative sample. For a comprehensive search of crystallographic data, it is recommended to use the Cambridge Structural Database (CSD). The CSD is a world-leading repository for small-molecule organic and metal-organic crystal structures.[7]

Experimental Protocol: From Synthesis to Structure

The journey to obtaining high-quality X-ray crystallography data begins with the synthesis of the target compound and culminates in the refinement of its crystal structure. The following protocol outlines the key steps, emphasizing the causality behind experimental choices.

Part 1: Synthesis and Purification

The synthesis of substituted pyrazole ethanones often involves the condensation of a β-diketone with a hydrazine derivative.[8] The choice of reactants and reaction conditions will dictate the substitution pattern on the pyrazole ring.

Step-by-Step Synthesis (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted β-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the appropriate hydrazine derivative (1 equivalent) to the solution. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole ring.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure substituted pyrazole ethanone.[9]

Part 2: Crystallization for X-ray Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[10] The choice of solvent and crystallization technique is critical.

Step-by-Step Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] A systematic screening of solvents with varying polarities is recommended.

  • Dissolution: Dissolve the purified compound in a minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, well-ordered crystals. Covering the container with a watch glass with a few small holes can control the rate of solvent evaporation.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Pyrazole Ethanone purification Purification (Recrystallization) synthesis->purification dissolution Dissolution in Hot Solvent purification->dissolution cooling Slow Cooling & Nucleation dissolution->cooling growth Crystal Growth cooling->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution Techniques_Comparison cluster_main Structural Elucidation Methods cluster_info Information Provided Xray X-ray Crystallography (Solid State) Structure Precise 3D Structure Xray->Structure Direct Determination Connectivity Connectivity & Stereochemistry Xray->Connectivity Confirms NMR NMR Spectroscopy (Solution State) NMR->Structure Infers NMR->Connectivity Primary Strength Dynamics Dynamics & Conformation NMR->Dynamics DFT Computational Modeling (In Silico) DFT->Structure Prediction Electronic Electronic Properties DFT->Electronic

Sources

Reference standards for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Reference Standards for the Analysis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Prepared by a Senior Application Scientist

This guide provides an in-depth comparison of reference standards for the quantitative and qualitative analysis of this compound. As a key intermediate in the synthesis of various pharmaceutical compounds, the accurate analysis of this pyrazole derivative is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the critical attributes of available reference standards, discuss alternative compounds for method development, and provide detailed, field-proven analytical protocols.

The Imperative of a High-Quality Reference Standard

In analytical chemistry, a reference standard serves as the benchmark against which a sample is measured. The purity and characterization of this standard directly impact the validity of analytical results. For a compound like this compound, a reliable reference standard is essential for:

  • Identity Confirmation: Ensuring the correct compound is present.

  • Purity Assessment: Quantifying the compound and its impurities.

  • Assay Validation: Establishing the accuracy and precision of an analytical method.

  • Stability Studies: Monitoring the degradation of the compound over time.

The choice of a reference standard should be guided by its documented purity, the extent of its characterization, and the availability of a comprehensive Certificate of Analysis (COA).

Comparison of Commercially Available Reference Standards

Several chemical suppliers offer this compound. The following table provides a comparative overview of key specifications to aid in the selection of an appropriate standard for your analytical needs.

SupplierCatalog NumberPurity SpecificationPhysical FormAvailable Characterization Data
BLDpharm 956951-04-5Not specifiedNot specifiedNMR, HPLC, LC-MS, UPLC mentioned as available.[1]
Sigma-Aldrich (ChemBridge) CH410214997495%LiquidCertificate of Analysis (COA) and Certificate of Origin (COO) available upon request.

Expert Insight: When selecting a standard, the stated purity is a primary consideration. A purity of 95% may be suitable for initial qualitative work, but for quantitative assays, a standard with a purity of ≥98% and a comprehensive COA detailing the characterization is highly recommended. The availability of spectral data like NMR and MS from the supplier (e.g., BLDpharm) allows for in-house verification of the standard's identity.[1]

Alternative and Structurally Related Pyrazole Derivatives

In the development of robust analytical methods, particularly for chromatography, it is often necessary to use structurally similar compounds as internal standards or to challenge the specificity of the method. The following pyrazole derivatives can be considered for these purposes:

  • 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone: The replacement of the propyl group with a p-tolyl group significantly alters the polarity, which should allow for good chromatographic separation from the primary analyte, making it a potential internal standard.[2]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Similar to the p-tolyl derivative, this compound can also serve as an internal standard or for specificity studies.[3][4][5]

  • 1-(1-Methyl-1H-pyrazol-4-yl)ethanone: This derivative, lacking the propyl and having a different substitution pattern, can be used to assess the method's ability to distinguish between closely related isomers.

The selection of an appropriate alternative compound depends on its commercial availability, purity, and chromatographic behavior relative to this compound.

Experimental Protocols for Analysis

The following protocols are provided as robust starting points for the analysis of this compound. These methods are based on established principles of chromatographic separation for compounds of similar polarity and functionality.

High-Performance Liquid Chromatography (HPLC-PDA) for Purity and Assay

This reversed-phase HPLC method is designed for the accurate quantification and purity assessment of this compound. The use of a Photodiode Array (PDA) detector allows for the spectral identification of the main peak and any impurities.

Methodology Rationale: A C18 column is chosen due to the non-polar propyl group and the moderately polar pyrazole-ethanone core of the molecule. An isocratic mobile phase of acetonitrile and water provides a balance of retention and efficient elution. The selection of a 0.1% trifluoroacetic acid modifier is to ensure sharp peak shapes by protonating any basic sites on the molecule and residual silanols on the column.

Workflow Diagram: HPLC-PDA Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Prepare Standard (1 mg/mL in ACN) System_Suitability 4. System Suitability Test (Inject Standard 5x) Standard_Prep->System_Suitability Sample_Prep 2. Prepare Sample (Dilute in ACN) Sample_Prep->System_Suitability Mobile_Phase 3. Prepare Mobile Phase (ACN/H2O with TFA) Mobile_Phase->System_Suitability Analysis_Run 5. Inject Samples & Standards System_Suitability->Analysis_Run Integration 6. Integrate Peaks Analysis_Run->Integration Quantification 7. Quantify Analyte & Impurities Integration->Quantification Report 8. Generate Report Quantification->Report

Caption: Workflow for HPLC-PDA analysis of this compound.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (75:25 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: 254 nm for quantification, with a scan range of 200-400 nm for peak purity analysis.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

    • Sample Solution: Prepare the sample to have a theoretical concentration of 0.1 mg/mL of the analyte in the mobile phase.

  • System Suitability:

    • Inject the Working Standard Solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • Analysis and Calculations:

    • Inject the blank (mobile phase), followed by the Working Standard Solution and the Sample Solution.

    • Calculate the assay or purity using the peak areas from the chromatograms, correcting for the weight and purity of the reference standard as per the COA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This GC-MS method is suitable for identifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.

Methodology Rationale: A general-purpose, low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms or equivalent) is selected for its versatility in separating a wide range of analytes. A temperature gradient program is employed to first elute highly volatile impurities at a lower temperature, followed by a ramp to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep 1. Prepare Sample (1 mg/mL in Dichloromethane) GC_Injection 2. Inject into GC Sample_Prep->GC_Injection Temp_Program 3. Temperature Programmed Separation GC_Injection->Temp_Program MS_Detection 4. MS Detection (EI) Temp_Program->MS_Detection TIC_Analysis 5. Analyze Total Ion Chromatogram (TIC) MS_Detection->TIC_Analysis Spectrum_Match 6. Match Mass Spectra against Library TIC_Analysis->Spectrum_Match Impurity_ID 7. Identify Impurities Spectrum_Match->Impurity_ID

Caption: Workflow for GC-MS impurity identification of this compound.

Detailed Protocol:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

    • Data system with a mass spectral library (e.g., NIST, Wiley).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Preparation of Solutions:

    • Sample Solution (1 mg/mL): Dissolve approximately 5 mg of the sample in 5 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Analysis:

    • Inject 1 µL of the Sample Solution.

    • Acquire the total ion chromatogram (TIC).

    • For any peaks other than the solvent and the main component, extract the mass spectrum.

    • Compare the obtained mass spectra with a commercial or in-house spectral library to tentatively identify the impurities. Further confirmation would require obtaining a reference standard for the identified impurity.

Conclusion

The selection of a well-characterized reference standard is the foundation of any accurate and reliable analytical method. For this compound, researchers should prioritize standards with high purity and comprehensive documentation. The HPLC and GC-MS protocols provided in this guide offer robust starting points for method development and validation, ensuring that the analysis of this important chemical intermediate is performed with the highest degree of scientific integrity.

References

  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]

  • Global Substance Registration System (GSRS). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. [Link]

  • Georganics. Pyrazole derivatives. [Link]

  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o330. [Link]

  • PubChem. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • Shawali, A. S., & Abdel-Galil, F. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (Basel, Switzerland), 27(24), 8904. [Link]

  • CAS Common Chemistry. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [Link]

  • SpectraBase. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. [Link]

  • El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

  • ResearchGate. (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • MilliporeSigma. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. [Link]

  • Pharmaffiliates. Vonoprazan-impurities. [Link]

  • National Institutes of Health. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. [Link]

  • Der Pharma Chemica. Development and validation of a RP-HPLC method for the determination of anastrazole in rat plasma by liquid-liquid extraction. [Link]

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Retrosynthesis Analysis

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1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.